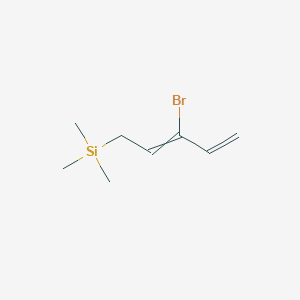
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatility in organic synthesis. This compound is particularly valuable for the preparation of polyfunctional organosilanes, which are essential building blocks in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane typically involves a sequence of reactions starting from (Z)-1-trimethylsilyl-3-bromopenta-2,4-diene. A lithium-bromine exchange reaction is followed by the addition of the resulting intermediate onto carbonyl compounds to provide the corresponding dienyl alcohols. A Peterson-type γ-elimination promoted by a catalytic amount of trimethylsilyl triflate cross-conjugated gives triene systems, which rapidly react with appropriate dienophiles to yield tandem intermolecular Diels-Alder cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts.
Elimination Reactions: Peterson-type γ-elimination can be used to form triene systems.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium reagents for lithium-bromine exchange, trimethylsilyl triflate for elimination reactions, and various dienophiles for Diels-Alder reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include dienyl alcohols, triene systems, and cycloadducts resulting from Diels-Alder reactions .
Aplicaciones Científicas De Investigación
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Medicine: Exploration of its use in drug discovery and development, particularly in the synthesis of complex molecular structures.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to undergo substitution, addition, and elimination reactions, leading to the formation of diverse chemical products .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound with a similar structure but different reactivity and applications.
(Z)-1-Trimethylsilyl-3-bromopenta-2,4-diene: A precursor in the synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane.
Uniqueness
This compound is unique due to its ability to form dendralenes and participate in tandem intermolecular Diels-Alder reactions, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
278781-98-9 |
|---|---|
Fórmula molecular |
C8H15BrSi |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
3-bromopenta-2,4-dienyl(trimethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-5-8(9)6-7-10(2,3)4/h5-6H,1,7H2,2-4H3 |
Clave InChI |
PGJNEIOTKQGTLE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=C(C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


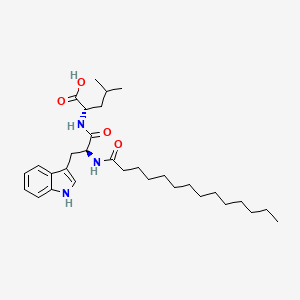
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

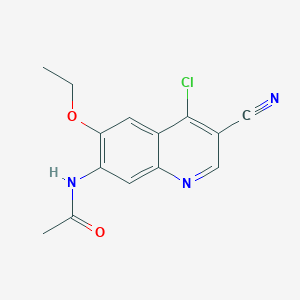

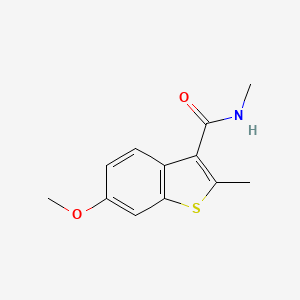
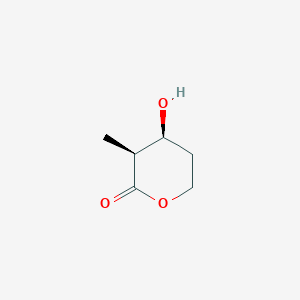
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
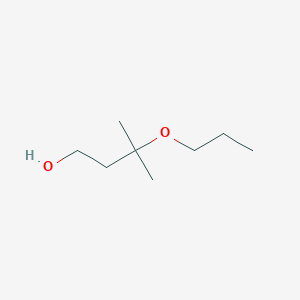
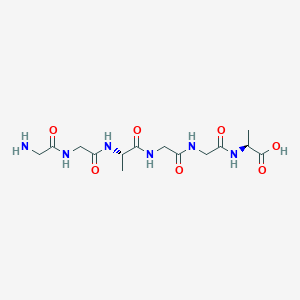


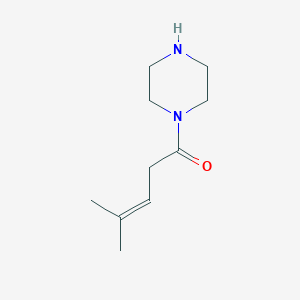
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
